![molecular formula C11H15Cl2N3S B1462940 2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride CAS No. 928026-66-8](/img/structure/B1462940.png)
2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride
Overview
Description
Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Benzothiazole is a heterocyclic compound; it is notable for its influence on the smell of grapefruit . The combination of these two structures could lead to a compound with interesting properties, but specific information about “2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride” is not available in the literature I have access to.
Synthesis Analysis
The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about, “2-(Piperazin-1-yl)acetonitrile dihydrochloride”, has been reported . It’s important to note that the structure of “2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride” could be different.Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be quite diverse. For instance, the synthesis of 2-(piperazin-1-yl)quinolines derivatives involves acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Scientific Research Applications
Medicinal Chemistry: Synthesis of Blockbuster Drugs
Piperazine derivatives are a cornerstone in medicinal chemistry, contributing to the structure of several blockbuster drugs. The presence of piperazine improves pharmacological profiles by serving as hydrogen bond donors/acceptors, which enhances interactions with biological receptors and increases water solubility and bioavailability .
Applications:- Drug Discovery : Piperazine structures are integral in the synthesis of drugs like Imatinib (Gleevec) and Sildenafil (Viagra), which have revolutionized treatment for chronic myeloid leukemia and erectile dysfunction, respectively .
- Pharmacokinetics Optimization : Modifying drug candidates with piperazine can lead to better absorption, distribution, metabolism, and excretion (ADME) properties .
Antimicrobial Agents: Combating Staphylococcus Strains
The antimicrobial activity of piperazine derivatives against various Staphylococcus strains, including methicillin-resistant S. aureus (MRSA), is a significant application in the fight against bacterial infections .
Applications:- Novel Antibacterial Agents : Synthesized piperazine compounds have shown effectiveness in inhibiting the growth of harmful bacteria .
- Mechanism of Action Studies : Research into how these compounds disrupt bacterial cell function and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication .
Cancer Research: Therapeutic Agent Potential
Applications:- Tumor Growth Inhibition : Studies have demonstrated the potential of piperazine compounds to slow down or stop the proliferation of cancer cells.
- Chemotherapy Sensitization : These compounds may also enhance the effectiveness of chemotherapy agents, making them a valuable addition to cancer treatment protocols.
C–H Functionalization: Advancing Synthetic Chemistry
The C–H functionalization of piperazine rings opens new avenues for creating diverse substitution patterns, expanding the toolbox available for synthetic chemists .
Applications:- Synthetic Method Development : Innovations in synthetic methods allow for the creation of functionalized piperazines with diverse properties .
- Chemical Diversity : The ability to introduce various functional groups into the piperazine ring enhances the structural diversity of potential drug candidates .
Pharmacological Agents: Diverse Therapeutic Effects
Piperazine derivatives are prevalent in pharmacological agents with a wide range of therapeutic effects, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Applications:- Anxiolytic and Antidepressant : Piperazine structures are used in the development of drugs that target anxiety and depression disorders .
- Cardioprotective Agents : Compounds containing piperazine may offer protective benefits for heart health .
Drug Formulation: Improving Bioavailability
The structural characteristics of piperazine derivatives make them ideal for enhancing the bioavailability of drugs, ensuring that they reach their intended site of action in the body .
Applications:- Solubility Enhancement : Incorporating piperazine can increase the water solubility of drug molecules, which is crucial for oral medications .
- Bioavailability Optimization : By improving the drug’s ability to dissolve and be absorbed, piperazine derivatives can optimize the therapeutic effect of medications .
Mechanism of Action
Target of Action
The primary targets of 2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride are P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII) . These proteins play a crucial role in multidrug resistance (MDR) in cancer cells .
Mode of Action
2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride interacts with its targets, P-gp and hCA XII, to overcome the P-gp-mediated multidrug resistance (MDR) in cancer cells . The compound contains both P-gp and hCA XII binding groups on the two nitrogen atoms of the heterocyclic ring .
Biochemical Pathways
It is known that p-gp and hca xii are involved in drug resistance mechanisms in cancer cells .
Pharmacokinetics
It is known that the compound’s structure was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
The molecular and cellular effects of 2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride’s action include the disruption of microbial cells and the inhibition of DNA gyrase . This suggests that the compound is taken up by microbial cells, resulting in cell disruption .
Action Environment
It is known that the compound’s effectiveness can be influenced by the presence of other proteins in the cell, such as p-gp and hca xii .
Safety and Hazards
Future Directions
Piperazine derivatives are very desirable building blocks for the production of many pharmaceuticals and they have great potential in the field of pharmaceutical research and development . Therefore, the study and development of new piperazine derivatives, including “2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride”, could be a promising direction for future research.
properties
IUPAC Name |
2-piperazin-1-yl-1,3-benzothiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.2ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;;/h1-4,12H,5-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBYMBGOSIKCAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3S2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride | |
CAS RN |
928026-66-8 | |
Record name | 2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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